

Spectroscopic Profile of 8-PhenylOctan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-PhenylOctan-1-ol**

Cat. No.: **B078733**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alcohol **8-phenylOctan-1-ol**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **8-phenylOctan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29 - 7.17	m	5H	Ar-H
3.64	t, J=6.6 Hz	2H	HO-CH ₂
2.60	t, J=7.7 Hz	2H	Ar-CH ₂
1.63 - 1.53	m	4H	Ar-CH ₂ -CH ₂ & HO-CH ₂ -CH ₂
1.38 - 1.25	m	8H	-(CH ₂) ₄ -
1.20 (approx.)	s (broad)	1H	OH

¹³C NMR

Chemical Shift (ppm)	Assignment
142.8	Ar-C (quaternary)
128.4	Ar-CH
128.2	Ar-CH
125.6	Ar-CH
62.9	CH ₂ -OH
35.9	Ar-CH ₂
32.8	HO-CH ₂ -CH ₂
31.5	Ar-CH ₂ -CH ₂
29.5	-(CH ₂) ₄ -
29.3	-(CH ₂) ₄ -
29.2	-(CH ₂) ₄ -
25.7	-(CH ₂) ₄ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Vibration
3330 (broad)	O-H stretch
3025	Aromatic C-H stretch
2927	Aliphatic C-H stretch (asymmetric)
2855	Aliphatic C-H stretch (symmetric)
1604	Aromatic C=C stretch
1496	Aromatic C=C stretch
1454	CH ₂ bend
1058	C-O stretch
748	Aromatic C-H bend (out-of-plane)
698	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
206	15	[M] ⁺
133	10	[M - C ₅ H ₁₁ O] ⁺
119	15	[M - C ₆ H ₁₃ O] ⁺
105	60	[C ₈ H ₉] ⁺
91	100	[C ₇ H ₇] ⁺ (tropylium ion)
77	25	[C ₆ H ₅] ⁺
65	20	[C ₅ H ₅] ⁺
55	20	[C ₄ H ₇] ⁺
41	30	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on available instrumentation and specific experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **8-phenyloctan-1-ol** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is used for analysis.

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse sequence (zg30) is used.
- **Number of Scans:** 16 to 32 scans are typically acquired to achieve a good signal-to-noise ratio.
- **Relaxation Delay:** A relaxation delay of 1.0 second is set between scans.
- **Acquisition Time:** An acquisition time of approximately 4 seconds is used.
- **Spectral Width:** A spectral width of 16 ppm is typically sufficient.

^{13}C NMR Spectroscopy:

- **Pulse Program:** A proton-decoupled pulse sequence (zgpg30) is employed.
- **Number of Scans:** 256 to 1024 scans are acquired, depending on the sample concentration.
- **Relaxation Delay:** A relaxation delay of 2.0 seconds is used.
- **Acquisition Time:** An acquisition time of approximately 1.1 seconds is used.
- **Spectral Width:** A spectral width of 240 ppm is typically used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C) or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: As **8-phenyloctan-1-ol** is a liquid at room temperature, the spectrum is acquired directly using a neat sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5, equipped with an Attenuated Total Reflectance (ATR) accessory containing a diamond or zinc selenide crystal is utilized.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of **8-phenyloctan-1-ol** is placed onto the ATR crystal, ensuring complete coverage.
- The sample spectrum is then recorded.
- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **8-phenyloctan-1-ol** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or a similar system) is used for the analysis.

Gas Chromatography (GC) Conditions:

- Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for this separation.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 10 minutes.
- Injection Volume: 1 μ L.
- Injection Mode: Splitless.

Mass Spectrometry (MS) Conditions:

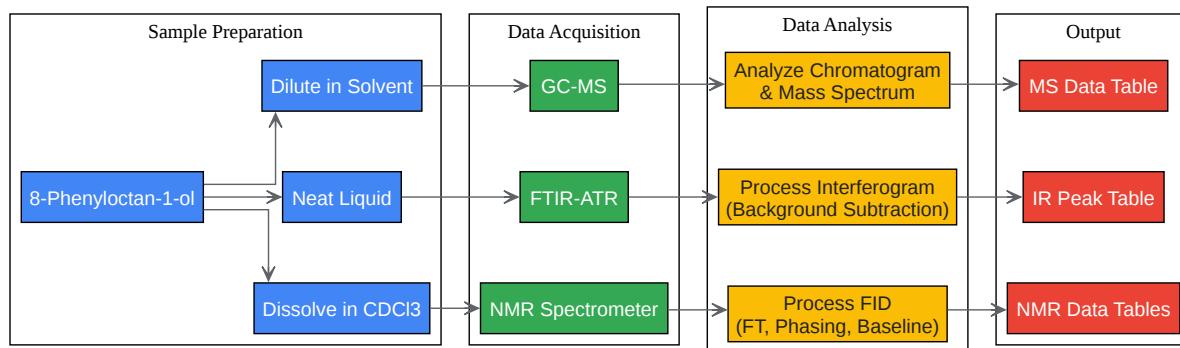
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 450.
- Solvent Delay: A solvent delay of 3-4 minutes is employed to prevent filament damage from the solvent peak.

Data Analysis: The acquired data is analyzed using the instrument's software. The total ion chromatogram (TIC) is used to identify the retention time of **8-phenyloctan-1-ol**. The mass

spectrum corresponding to this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **8-phenyloctan-1-ol**.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **8-Phenyloctan-1-ol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 8-Phenyloctan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078733#spectroscopic-data-for-8-phenyloctan-1-ol-nmr-ir-ms\]](https://www.benchchem.com/product/b078733#spectroscopic-data-for-8-phenyloctan-1-ol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com